tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene
Overview
Description
Tetracyclo[62113,602,7]dodeca-4,9-diene is a polycyclic hydrocarbon with the molecular formula C12H14 It is a highly strained compound due to its unique structure, which consists of four fused rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. One common method involves the reaction of cyclopentadiene with a suitable dienophile under controlled conditions to form the desired tetracyclic structure .
Industrial Production Methods
Industrial production of this compound is not widely reported, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up the Diels-Alder reaction can be applied, with considerations for reaction conditions, catalysts, and purification methods to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation reactions can reduce the double bonds in the compound, typically using catalysts like palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of ring strain and reactivity in polycyclic systems.
Biology: Investigated for its potential interactions with biological macromolecules due to its unique structure.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of complex molecular frameworks.
Industry: Utilized in the development of advanced materials and polymers with unique mechanical properties.
Mechanism of Action
The mechanism of action of tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene involves its interaction with various molecular targets. The compound’s strained structure allows it to participate in unique chemical reactions, which can be exploited in different applications. The pathways involved typically include cycloaddition reactions and other pericyclic processes .
Comparison with Similar Compounds
Similar Compounds
Tetracyclo[6.2.1.1(3,6).0(2,7)]dodec-4-ene: Another polycyclic hydrocarbon with a similar structure but different ring fusion patterns.
1,45,8-Dimethanonaphthalene: A related compound with a similar framework but different substituents and ring junctions.
Uniqueness
Tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene is unique due to its specific ring fusion and the resulting strain, which imparts distinct reactivity and properties compared to other polycyclic hydrocarbons .
Properties
IUPAC Name |
tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-2-8-5-7(1)11-9-3-4-10(6-9)12(8)11/h1-4,7-12H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJSPFJUHHVKQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C4CC3C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80910375 | |
Record name | 1,4,4a,5,8,8a-Hexahydro-1,4:5,8-dimethanonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80910375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076-13-7, 15914-94-0, 83602-18-0 | |
Record name | 1,4:5,8-Dimethanonaphthalene,1,4,4a,5,8,8a-hexahydro-,(1alpha,4alpha,4aalpha,5alpha,8alpha,8aalpha)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4:5,8-Dimethanonaphthalene,1,4,4a,5,8,8a-hexahydro-,(1alpha,4alpha,4aalpha,5beta,8beta,8aalpha)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015914940 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4,5,8-Dimethanonaphthalene, 1,4,4a,5,8,8a-hexahydro-, (1alpha,4alpha,4abeta,5alpha,8alpha,8abeta)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083602180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4,4a,5,8,8a-Hexahydro-1,4:5,8-dimethanonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80910375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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